Cas no 34285-36-4 (2-Ethoxycarbonyl-1-methylpyridinium Iodide)

2-Ethoxycarbonyl-1-methylpyridinium iodide is a quaternary pyridinium salt commonly employed as a versatile reagent in organic synthesis. Its key advantages include its role as an efficient acylating agent, particularly in the esterification of carboxylic acids under mild conditions. The compound’s reactivity stems from the electrophilic nature of the pyridinium moiety, facilitating nucleophilic substitution reactions. It is also valued for its stability and ease of handling in synthetic applications. Additionally, its iodide counterion enhances solubility in polar solvents, making it suitable for homogeneous reaction conditions. This reagent is particularly useful in peptide coupling and other transformations requiring controlled acylation.
2-Ethoxycarbonyl-1-methylpyridinium Iodide structure
34285-36-4 structure
Product Name:2-Ethoxycarbonyl-1-methylpyridinium Iodide
CAS No:34285-36-4
MF:C9H12INO2
MW:293.101554870605
CID:1462280
PubChem ID:12286525
Update Time:2025-10-28

2-Ethoxycarbonyl-1-methylpyridinium Iodide Chemical and Physical Properties

Names and Identifiers

    • Pyridinium, 2-(ethoxycarbonyl)-1-methyl-, iodide
    • 1-methyl-2-ethoxycarbonylpyridinium iodide
    • 34285-36-4
    • 2-Ethoxycarbonyl-1-methylpyridinium Iodide
    • 2-(ethoxycarbonyl)-1-methyl-pyridinium Iodide
    • SCHEMBL10670009
    • AKOS024341806
    • Inchi: 1S/C9H12NO2.HI/c1-3-12-9(11)8-6-4-5-7-10(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
    • InChI Key: KFQACWOGZLKWSA-UHFFFAOYSA-M
    • SMILES: [I-].O(CC)C(C1C=CC=C[N+]=1C)=O

Computed Properties

  • Exact Mass: 280.8969
  • Monoisotopic Mass: 292.99128g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • PSA: 30.18

2-Ethoxycarbonyl-1-methylpyridinium Iodide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E342850-250mg
2-Ethoxycarbonyl-1-methylpyridinium Iodide
34285-36-4
250mg
$494.00 2023-05-18
TRC
E342850-500mg
2-Ethoxycarbonyl-1-methylpyridinium Iodide
34285-36-4
500mg
$ 800.00 2023-09-07
TRC
E342850-1g
2-Ethoxycarbonyl-1-methylpyridinium Iodide
34285-36-4
1g
$ 1315.00 2022-06-05
TRC
E342850-1000mg
2-Ethoxycarbonyl-1-methylpyridinium Iodide
34285-36-4
1g
$1590.00 2023-05-18

Additional information on 2-Ethoxycarbonyl-1-methylpyridinium Iodide

Recent Advances in the Application of 2-Ethoxycarbonyl-1-methylpyridinium Iodide (CAS: 34285-36-4) in Chemical Biology and Pharmaceutical Research

2-Ethoxycarbonyl-1-methylpyridinium iodide (CAS: 34285-36-4) is a versatile chemical reagent that has garnered significant attention in recent years due to its unique properties and applications in chemical biology and pharmaceutical research. This compound, characterized by its pyridinium core and ethoxycarbonyl functional group, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in diverse areas, including drug discovery, biocatalysis, and chemical probe development.

One of the most notable applications of 2-Ethoxycarbonyl-1-methylpyridinium iodide is its role as an activating agent in peptide synthesis. Researchers have demonstrated its efficacy in facilitating the formation of amide bonds, a fundamental reaction in the construction of peptides and proteins. A 2023 study published in the Journal of Medicinal Chemistry highlighted its superior performance compared to traditional coupling reagents, offering higher yields and reduced racemization. This advancement is particularly relevant for the production of complex peptide-based therapeutics, such as those targeting G-protein-coupled receptors (GPCRs).

In addition to its synthetic utility, 2-Ethoxycarbonyl-1-methylpyridinium iodide has been investigated for its potential in biocatalysis. A recent report in ACS Catalysis described its use as a cofactor mimic in enzyme-mediated transformations. The study revealed that this compound can enhance the activity of certain hydrolases, enabling more efficient conversion of substrates under mild conditions. This finding opens new avenues for green chemistry approaches in pharmaceutical manufacturing, where reducing energy consumption and waste generation are paramount concerns.

The compound's mechanism of action has also been the subject of detailed investigation. Computational studies published in Physical Chemistry Chemical Physics in 2024 provided insights into the electronic structure and reactivity of 2-Ethoxycarbonyl-1-methylpyridinium iodide. Density functional theory (DFT) calculations showed that the positive charge on the pyridinium nitrogen and the electron-withdrawing effect of the ethoxycarbonyl group contribute to its high electrophilicity, explaining its effectiveness in various chemical transformations.

Recent developments in drug discovery have further expanded the applications of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its use as a key building block for the synthesis of novel kinase inhibitors. The researchers utilized 2-Ethoxycarbonyl-1-methylpyridinium iodide to introduce critical pharmacophoric elements into their target molecules, resulting in compounds with improved potency and selectivity against cancer-related kinases. This work underscores the compound's value in medicinal chemistry campaigns aimed at addressing unmet medical needs.

Quality control and analytical methods for 2-Ethoxycarbonyl-1-methylpyridinium iodide have also seen advancements. A 2023 publication in the Journal of Pharmaceutical and Biomedical Analysis described a validated HPLC method for the quantification of this reagent in complex matrices. The method demonstrated excellent linearity, precision, and accuracy, making it suitable for quality assurance in both research and industrial settings. Such analytical tools are essential for ensuring the reproducibility of studies utilizing this compound.

Looking forward, researchers anticipate that 2-Ethoxycarbonyl-1-methylpyridinium iodide will continue to play a significant role in chemical biology and pharmaceutical research. Its unique combination of reactivity and stability makes it particularly valuable for emerging areas such as targeted protein degradation and covalent drug discovery. As synthetic methodologies evolve and our understanding of its properties deepens, this compound is likely to find even broader applications in the development of next-generation therapeutics and research tools.

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